Serotonin

描述

属性

IUPAC Name |

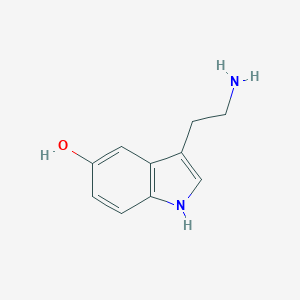

3-(2-aminoethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAYGJVTTNCVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075330 | |

| Record name | Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

25.5 mg/mL | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-67-9 | |

| Record name | Serotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serotonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333DO1RDJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a Neurotransmitter: A Technical History of Serotonin's Discovery and its Pioneers

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth chronicle of the discovery of serotonin (5-hydroxytryptamine, 5-HT), a pivotal moment in the history of neuroscience and pharmacology. It is designed for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the seminal experiments that led to the isolation, characterization, and initial physiological understanding of this multifaceted molecule. The document meticulously outlines the experimental protocols employed by the pioneering scientists, presents the quantitative data from their foundational studies in structured tables, and illustrates the early concepts of this compound's biological pathways through detailed diagrams. By revisiting the original methodologies and data, this guide aims to provide a comprehensive resource that not only illuminates the historical context of this compound research but also offers insights into the foundational principles that continue to shape modern neuropharmacology.

Introduction: The Unseen Regulator

Prior to the mid-20th century, the concept of chemical neurotransmission was still in its nascent stages. The prevailing understanding of neuronal communication was largely centered on electrical impulses. However, a series of groundbreaking discoveries would soon unveil a hidden world of chemical messengers that orchestrate a vast array of physiological and psychological processes. Among these, the discovery of this compound stands as a landmark achievement, revolutionizing our understanding of everything from mood and appetite to vasoconstriction and gastrointestinal function. This whitepaper delves into the technical journey of this compound's discovery, honoring the pioneers whose meticulous work laid the groundwork for countless therapeutic interventions.

The Pioneers and Their Seminal Contributions

The story of this compound unfolds through the interconnected work of several key figures who, through their distinct lines of inquiry, converged on the same remarkable molecule.

-

Vittorio Erspamer (1930s-1950s): An Italian pharmacologist, Erspamer was the first to encounter the biological activity of what would later be identified as this compound. While studying the gastrointestinal tract of rabbits, he isolated a substance from enterochromaffin cells that caused potent smooth muscle contraction.[1] He named this substance "enteramine."

-

Irvine Page, Maurice Rapport, and Arda Green (1940s): At the Cleveland Clinic, this team of researchers was investigating a vasoconstrictor substance present in clotted blood. Their goal was to understand its potential role in hypertension.[2] Through a laborious isolation process from beef serum, they successfully crystallized the substance in 1948 and named it "this compound," derived from "serum" and "tonic" to reflect its origin and vasoconstrictive properties.[3][4] Rapport, a biochemist, was instrumental in elucidating its chemical structure as 5-hydroxytryptamine (5-HT).

-

Betty Twarog (1950s): A young neurophysiologist, Twarog made the groundbreaking discovery of this compound in the mammalian brain in 1953, while working in Irvine Page's laboratory.[5][6] This finding was a pivotal moment, shifting the perception of this compound from a peripheral vasoconstrictor to a potential neurotransmitter with profound implications for brain function.

-

John Gaddum and Zuleika Picarelli (1950s): These pharmacologists, through their elegant experiments on the guinea-pig ileum, were the first to propose the existence of distinct this compound receptors. In their seminal 1957 paper, they classified these receptors into "D" and "M" types, laying the foundation for the complex classification of this compound receptors we know today.[7][8]

Key Experiments: Protocols and Quantitative Data

This section details the methodologies of the pivotal experiments that defined the early understanding of this compound.

Vittorio Erspamer: The Discovery of "Enteramine"

Erspamer's initial discovery of "enteramine" stemmed from his investigations into the extracts of gastrointestinal mucosa.

Experimental Protocol: Isolation and Bioassay of Enteramine [1]

-

Tissue Preparation: The gastric mucosa of rabbits was dissected and collected.

-

Extraction: The tissue was minced and extracted with acetone (B3395972). The acetone extract was then filtered and concentrated under reduced pressure.

-

Purification (Partial): The crude extract was subjected to a series of precipitation and solvent extraction steps to remove lipids and other inactive substances.

-

Bioassay: The biological activity of the extract was assessed using an isolated rat uterus smooth muscle preparation suspended in an organ bath containing Tyrode's solution. The contraction of the uterine strip upon application of the extract was recorded on a kymograph.

-

Quantification: The potency of the extract was quantified by comparing the contractile response to that of a known standard, such as adrenaline or histamine, and was expressed in "Enteramine Units" (EU).

Quantitative Data: Erspamer's early work was primarily qualitative and comparative. He demonstrated that the contractile activity of his "enteramine" extracts was distinct from that of acetylcholine (B1216132) and adrenaline. While precise molar concentrations were not determined at this stage, his meticulous bioassays laid the groundwork for later quantitative studies.

Page, Rapport, and Green: The Isolation of Crystalline this compound

The Cleveland Clinic group's isolation of crystalline this compound from bovine blood was a monumental achievement in biochemistry.

Experimental Protocol: Isolation of Crystalline this compound from Beef Serum [3]

-

Starting Material: Large volumes of beef blood were allowed to clot, and the resulting serum was collected.

-

Initial Purification: The serum was treated with acetone to precipitate proteins, which were then removed by filtration.

-

Solvent Extraction: The acetone-water filtrate was concentrated and extracted with butanol to partition the active vasoconstrictor substance.

-

Adsorption Chromatography: The butanol extract was passed through an alumina (B75360) column. The active fraction was eluted with a mixture of butanol and methanol.

-

Crystallization: The eluted fraction was further purified through a series of solvent precipitations. The final step involved the crystallization of this compound as a creatinine (B1669602) sulfate (B86663) complex from an aqueous solution.

Quantitative Data: The yield of crystalline this compound from this arduous process was extremely low. While the 1948 paper does not provide a precise overall yield, it highlights the immense challenge of isolating this potent substance.

| Parameter | Value | Reference |

| Starting Material | Beef Serum | [3] |

| Final Product | Crystalline this compound Creatinine Sulfate | [3] |

Betty Twarog: this compound in the Brain

Twarog's discovery of this compound in the brain was a critical turning point in neuroscience.

Experimental Protocol: Determination of this compound in Mammalian Tissues [5]

-

Tissue Homogenization: Brain tissue from various mammals (dog, rat, rabbit) was homogenized in acetone.

-

Extraction and Purification: The homogenate was filtered, and the acetone was removed under vacuum. The aqueous residue was then acidified and extracted with butanol to isolate this compound. The butanol extract was washed with a buffer solution to remove impurities.

-

Bioassay: The this compound content of the purified extract was assayed using the isolated heart of the clam (Venus mercenaria). The amplitude of the heart's contractions was sensitive to this compound, providing a quantitative measure.

-

Standardization: The assay was calibrated using known concentrations of synthetic this compound.

Quantitative Data: this compound Content in Mammalian Tissues (1953) [5]

| Tissue | Species | This compound Content (µg/g wet weight) |

| Brain (whole) | Dog | 0.1 - 0.3 |

| Brain (whole) | Rat | 0.3 - 0.5 |

| Brain (whole) | Rabbit | 0.2 - 0.4 |

| Intestine | Dog | 1.0 - 3.0 |

| Blood Serum | Dog | 0.1 - 0.2 (µg/ml) |

Gaddum and Picarelli: The First this compound Receptors

Gaddum and Picarelli's work on the guinea-pig ileum provided the first evidence for multiple this compound receptor subtypes.

Experimental Protocol: Characterization of Tryptamine (B22526) Receptors in Guinea-Pig Ileum [7][8]

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig was suspended in an organ bath containing Tyrode's solution at 35°C. The longitudinal muscle contractions were recorded using a lever system on a kymograph.

-

Dose-Response Curves: Cumulative dose-response curves were generated for this compound (referred to as 5-hydroxytryptamine) to establish its contractile effect.

-

Antagonist Studies: The effects of various antagonists were investigated by pre-incubating the tissue with the antagonist before re-determining the this compound dose-response curve. The antagonists used included dibenzyline (B7790872) and morphine.

-

Dose-Ratio Calculation: The potency of the antagonists was quantified by calculating the dose-ratio, which is the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist.

Quantitative Data: Antagonism of this compound-Induced Contractions [7]

| Antagonist | Effect on this compound Response | Receptor Type Proposed |

| Dibenzyline | Blocked the direct contractile effect on the smooth muscle. | D-receptor (direct muscle) |

| Morphine | Blocked the this compound-induced release of acetylcholine from nerve endings, which indirectly caused contraction. | M-receptor (neuronal) |

Early Understanding of this compound's Biological Pathways

The initial discoveries of this compound and its receptors laid the foundation for understanding its complex signaling pathways.

Biosynthesis of this compound

The biochemical pathway for this compound synthesis was elucidated in the years following its structural identification. It is a two-step process starting from the essential amino acid L-tryptophan.[9][10]

Early Concepts of Serotonergic Signaling

Gaddum and Picarelli's work provided the first glimpse into the differential signaling of this compound. Their "D" and "M" receptor concept suggested that this compound could act directly on smooth muscle cells and also indirectly by modulating the activity of other neurons.[7] This dual mode of action was a revolutionary idea at the time.

The modern understanding of this compound signaling is far more complex, involving a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor), each coupled to distinct intracellular signaling cascades.[11][12] However, the foundational work of these pioneers correctly identified the principle of receptor heterogeneity and diverse signaling mechanisms.

Conclusion: A Legacy of Discovery

The discovery of this compound was not a single event but a culmination of decades of meticulous research by a dedicated group of scientists. From the initial observations of a mysterious smooth muscle contractor to the isolation of a crystalline substance and the revelation of its presence in the brain, each step was a testament to the power of scientific inquiry. The experimental protocols and quantitative data from these early studies, though seemingly rudimentary by today's standards, were groundbreaking for their time and provided the bedrock upon which our current understanding of serotonergic systems is built. This technical guide serves as a tribute to these pioneers and a reminder of the fundamental principles of pharmacology and neuroscience that they helped to establish. The legacy of their work continues to inspire new generations of researchers to unravel the remaining mysteries of the brain and to develop novel therapies for a wide range of disorders.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. This compound | Research Starters | EBSCO Research [ebsco.com]

- 3. samorini.it [samorini.it]

- 4. Crystalline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound content of some mammalian tissues and urine and a method for its determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betty Twarog - Wikipedia [en.wikipedia.org]

- 7. Two kinds of tryptamine receptor. 1957 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two kinds of tryptamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Novel and atypical pathways for this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Enzymatic Conversion of 5-HTP to Serotonin

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the enzymatic conversion of 5-Hydroxytryptophan (B29612) (5-HTP) to Serotonin (5-Hydroxytryptamine, 5-HT). It covers the core biochemical reaction, enzyme kinetics, detailed experimental protocols for activity assessment and quantification, and the broader context of this compound's biosynthesis and signaling pathways.

The Core Reaction: Decarboxylation of 5-HTP

The conversion of 5-HTP to this compound is a critical step in the biosynthesis of this essential neurotransmitter. The reaction is a decarboxylation, catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC).

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is a homodimeric lyase enzyme (EC 4.1.1.28).[1][2]

-

Substrate: 5-Hydroxytryptophan (5-HTP).

-

Product: this compound (5-HT).

-

Cofactor: The reaction is dependent on Pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6, which is essential for the catalytic mechanism.[2][3]

This conversion is not the rate-limiting step in this compound synthesis under normal physiological conditions; the hydroxylation of tryptophan to 5-HTP is.[3] However, when exogenous 5-HTP is administered, AADC activity becomes the rate-limiting factor for this compound production.[2] This is a key consideration in therapeutic strategies involving 5-HTP supplementation.

References

A Technical Guide to Tryptophan Hydroxylase: The Master Regulator of Serotonin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, governs a vast array of physiological processes, from mood and cognition in the central nervous system to gut motility and hemostasis in the periphery. The synthesis of this vital molecule is meticulously controlled by a single rate-limiting step: the hydroxylation of L-tryptophan. This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH). The discovery of two distinct TPH isoforms, TPH1 and TPH2, has revealed a sophisticated division of labor, with TPH1 managing peripheral this compound pools and TPH2 orchestrating synthesis within the central nervous system. This separation makes TPH isoforms highly specific and attractive targets for therapeutic intervention in a range of pathologies, including psychiatric disorders, carcinoid syndrome, and pulmonary hypertension. This technical guide provides an in-depth examination of the structure, function, and regulation of TPH, details key experimental protocols for its study, and explores its significance in modern drug development.

The this compound Synthesis Pathway: The Central Role of TPH

The biochemical journey from the essential amino acid L-tryptophan to this compound is a concise, two-step process.[1] The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by Tryptophan Hydroxylase (TPH).[1][2] Subsequently, the enzyme aromatic L-amino-acid decarboxylase (AADC) rapidly converts 5-HTP into this compound (5-HT).[1][3] Because AADC is not saturated under physiological conditions, the activity of TPH is the primary determinant of this compound production levels.[3]

TPH belongs to the superfamily of biopterin-dependent aromatic amino acid hydroxylases.[4] Its catalytic activity is dependent on several cofactors: molecular oxygen (O2), ferrous iron (Fe2+), and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).[4][5][6] The reaction involves the insertion of one oxygen atom onto the 5-position of tryptophan's indole (B1671886) ring, while the other oxygen atom is reduced to water.[7]

TPH Isoforms: A Functional Dichotomy

Mammals possess two distinct genes that encode for TPH, resulting in two homologous but functionally segregated enzymes: TPH1 and TPH2.[4][5] These isoforms share approximately 71% amino acid sequence identity but exhibit critical differences in tissue distribution, regulation, and kinetic properties.[4][8][9]

-

TPH1: This isoform is predominantly expressed in peripheral tissues.[4] It is the primary source of this compound in the gut's enterochromaffin cells, the pineal gland (for melatonin (B1676174) synthesis), and mast cells.[5][10] Peripherally produced this compound cannot cross the blood-brain barrier, meaning TPH1 is responsible for the body's systemic pool of this compound, which influences platelet aggregation, vasoconstriction, and gastrointestinal function.[11]

-

TPH2: Discovered in 2003, TPH2 is the neuron-specific isoform.[12] It is expressed almost exclusively in the serotonergic neurons of the central nervous system (CNS), primarily within the raphe nuclei of the brainstem, and also in the enteric nervous system.[4][10][13] Therefore, TPH2 is solely responsible for the synthesis of this compound that functions as a neurotransmitter in the brain.[12][14]

This clear division makes isoform-specific drug targeting a viable and promising strategy. For instance, inhibiting TPH1 can reduce peripheral this compound without affecting brain function, while activating TPH2 could boost central this compound levels.[15]

Data Presentation: Comparative Analysis of TPH1 and TPH2

The distinct characteristics of the TPH isoforms are critical for understanding their physiological roles and for developing targeted therapeutics.

| Feature | TPH1 | TPH2 |

| Gene Location (Human) | Chromosome 11 (11p15.3-p14)[4][16] | Chromosome 12 (12q21.1)[4][13] |

| Primary Tissue Distribution | Periphery: Gut (enterochromaffin cells), pineal gland, mast cells[4][5][10] | Central Nervous System (raphe nuclei), enteric neurons[4][8][10] |

| Primary Function | Regulates peripheral/systemic this compound synthesis[10][11] | Regulates neurotransmitter this compound synthesis in the brain[12][14] |

| Solubility | Lower[9][17] | Higher[9][17] |

| Kinetic Properties | Higher affinity for tryptophan (lower Km) under certain conditions[18][19] | Lower affinity for tryptophan (higher Km), making brain this compound synthesis more sensitive to substrate availability[1][18] |

| Phosphorylation Site | Phosphorylated by PKA[9] | Phosphorylated by PKA at Ser19 (a site not in TPH1)[9] |

| Clinical Relevance | Target for carcinoid syndrome, irritable bowel syndrome, pulmonary hypertension[10][20][21] | Target for depression, anxiety, and other neuropsychiatric disorders[8][12][15] |

Regulation of Tryptophan Hydroxylase Activity

The synthesis of this compound is tightly controlled through the multi-level regulation of TPH activity, from gene expression to post-translational modifications.

Transcriptional Regulation

TPH gene expression is regulated in a tissue-specific manner.[22] For example, the expression of the TPH2 gene can be induced by glucocorticoids, such as cortisol, which are released during the stress response.[23][24] This link between stress hormones and TPH2 expression provides a molecular basis for the interaction between stress and the this compound system.[23] The human TPH2 gene promoter contains a calcium-responsive element that mediates cell-type-specific induction.[8]

Post-Translational Modification: Phosphorylation

A primary mechanism for the rapid control of TPH activity is phosphorylation.[4] Both TPH1 and TPH2 can be phosphorylated by cAMP-dependent Protein Kinase A (PKA).[4][9] TPH activity can also be enhanced through phosphorylation by calcium/calmodulin-dependent protein kinase II (CaMKII).[3] This phosphorylation increases the enzyme's catalytic activity, allowing for a rapid increase in this compound synthesis in response to neuronal signals.[3][4] Specifically, TPH2 contains a phosphorylation site at Serine-19 that is not present in TPH1.[9]

Pharmacological Modulation of TPH

Given its rate-limiting role, TPH is a prime target for drugs designed to manipulate this compound levels.

TPH Inhibitors

TPH inhibitors are used both as research tools and as therapeutic agents. They act by blocking the enzyme, thereby depleting this compound levels.

-

p-Chlorophenylalanine (PCPA or Fenclonine): This is a classic, irreversible inhibitor of both TPH isoforms.[4][6] It is widely used in preclinical research to study the effects of this compound depletion.[4]

-

Telotristat Ethyl: A prodrug of telotristat, this compound is a potent TPH inhibitor.[4] It is clinically approved for treating carcinoid syndrome, a condition characterized by excessive peripheral this compound production from neuroendocrine tumors.[21]

-

LP-533401: A TPH1 inhibitor that reduces this compound production in the gut without affecting brain this compound levels.[6][8]

Data Presentation: Pharmacological Inhibitors of Tryptophan Hydroxylase

| Inhibitor | Target Isoform(s) | Mechanism | IC₅₀ / Potency | Clinical/Research Use |

| Fenclonine (PCPA) | TPH1 and TPH2 (Nonspecific)[6] | Irreversible Inhibitor[6] | N/A | Research tool for this compound depletion; carcinoid syndrome[4][21] |

| Telotristat Ethyl | Primarily TPH1[4] | Reversible Inhibitor[4] | 0.028 µM (in vivo)[6] | Approved for treatment of carcinoid syndrome diarrhea[21] |

| LP-533401 | TPH1 and TPH2 | Reversible Inhibitor | 0.7 µM (in vitro, both isoforms)[8] | Investigational; reduces gut this compound[6][8] |

| TPT-004 | TPH1 and TPH2 | Reversible Inhibitor | 77 nM (TPH1), 16 nM (TPH2)[6] | Preclinical research for colorectal tumors[6] |

TPH Activators

The development of TPH2 activators is a significant area of interest for treating psychiatric disorders like depression, where increasing central this compound synthesis could be beneficial.[15] Dysfunction or reduced stability of TPH2 is implicated in several mental health conditions.[15] Screening for small molecules that can bind to and stabilize TPH2 in an active conformation is an active area of drug discovery.[15]

Experimental Protocols

Studying TPH requires robust methods for measuring its activity and for quantifying its end product, this compound.

Protocol: Continuous Fluorometric Assay for TPH Activity

This assay leverages the different fluorescence properties of L-tryptophan and its product, 5-HTP, providing a real-time measurement of enzyme activity.[25][26]

Principle: The hydroxylation of L-tryptophan at the 5-position to form 5-HTP causes a significant increase in fluorescence when excited at a specific wavelength. The rate of fluorescence increase is directly proportional to the TPH enzyme concentration.[26]

Reagents & Materials:

-

TPH1 or TPH2 enzyme preparation

-

Assay Buffer: 50 mM MES, pH 7.0

-

L-tryptophan stock solution

-

6-Methyltetrahydropterin (6-MPH4) or BH4 cofactor stock solution

-

Ferrous ammonium (B1175870) sulfate

-

Catalase

-

Dithiothreitol (DTT)

-

Ammonium sulfate

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare Master Mix: On the day of the assay, prepare a master reaction mix containing all components except the enzyme. A typical final concentration in the well would be:

-

Enzyme Preparation: Prepare serial dilutions of the TPH enzyme in ice-cold buffer.

-

Initiate Reaction: Add a defined volume of the master mix to each well of the microplate. To initiate the reaction, add a small volume of the diluted TPH enzyme to each well. Include a "no enzyme" control.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence signal kinetically (e.g., every 1-2 minutes for 60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time. The initial linear portion of the curve represents the reaction rate. Calculate the slope (V₀) for each enzyme concentration. A standard curve using known concentrations of 5-HTP can be used to convert the rate from fluorescence units/min to moles/min.

Protocol: Measurement of this compound Levels in Biological Samples

Quantifying this compound in tissues (e.g., brain homogenates) or fluids (e.g., plasma, cerebrospinal fluid) is essential for understanding the physiological effects of TPH modulation.[27]

Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection

-

Principle: HPLC separates this compound from other molecules in a complex sample based on its chemical properties. A highly sensitive detector then quantifies the amount of this compound present.[27][28]

-

Procedure Outline:

-

Sample Collection & Preparation: Collect tissue or fluid and immediately process or freeze to prevent degradation. Homogenize tissue samples in an acid (e.g., perchloric acid) to precipitate proteins and extract monoamines.[28]

-

Centrifugation: Spin the homogenate at high speed to pellet the precipitated protein.

-

Injection: Inject the resulting supernatant onto the HPLC column.

-

Separation: Use a reverse-phase C18 column with a specific mobile phase to separate this compound from its precursor (tryptophan) and metabolite (5-HIAA).

-

Detection: Quantify the eluted this compound using either a fluorescence detector (native fluorescence of the indole ring) or an electrochemical detector (which measures the current from its oxidation).[28]

-

Quantification: Compare the peak area from the sample to a standard curve generated with known concentrations of this compound.

-

Method 2: In Vivo Microdialysis

-

Principle: This technique allows for the measurement of extracellular this compound levels in the brain of a living, often freely moving, animal.[29][30]

-

Procedure Outline:

-

Probe Implantation: A microdialysis probe with a semipermeable membrane is surgically implanted into a specific brain region of interest (e.g., hippocampus, prefrontal cortex).[30]

-

Perfusion: A physiological solution (dialysate) is slowly pumped through the probe.[30]

-

Diffusion: Neurotransmitters in the extracellular space, including this compound, diffuse across the membrane into the dialysate down their concentration gradient.

-

Sample Collection: The exiting dialysate is collected in timed fractions.

-

Analysis: The collected fractions are then analyzed for this compound content, typically using a highly sensitive HPLC system as described above.[29]

-

Conclusion and Future Directions

Tryptophan hydroxylase stands as the unequivocal gatekeeper of this compound synthesis. The discovery of its two specialized isoforms, TPH1 and TPH2, has revolutionized our understanding of this compound biology and opened new frontiers for pharmacological intervention. The ability to selectively target peripheral this compound synthesis with TPH1 inhibitors has already yielded a successful therapy for carcinoid syndrome. The ongoing pursuit of TPH2 activators holds immense promise for developing novel treatments for depression and other neuropsychiatric conditions by directly addressing deficits in central this compound production. As research continues to unravel the complex regulatory networks governing TPH expression and activity, the potential for precision medicine targeting this critical enzyme will only continue to grow, offering hope for a new generation of therapies for a wide spectrum of human diseases.

References

- 1. drkumardiscovery.com [drkumardiscovery.com]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. This compound - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different properties of the central and peripheral forms of human tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of TPH-2 in brain function: news from behavioral and pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TPH2 - Wikipedia [en.wikipedia.org]

- 14. Tryptophan Hydroxylase-2 Controls Brain this compound Synthesis - ProQuest [proquest.com]

- 15. Frontiers | Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 [frontiersin.org]

- 16. TPH1 - Wikipedia [en.wikipedia.org]

- 17. Functional domains of human tryptophan hydroxylase 2 (hTPH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Developmental role of tryptophan hydroxylase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gene - TPH1 [maayanlab.cloud]

- 21. tryptophan hydroxylase inhibitor: Topics by Science.gov [science.gov]

- 22. Transcriptional regulation of the human Tryptophan hydroxylase gene - ProQuest [proquest.com]

- 23. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into this compound-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Advances in tryptophan hydroxylase-2 gene expression regulation: new insights into this compound-stress interaction and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. static.igem.org [static.igem.org]

- 26. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 28. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Measuring this compound synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Serotonin Metabolism and Degradation by Monoamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, plays a crucial role in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1] The precise control of this compound levels is paramount for maintaining homeostasis, and dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders such as depression and anxiety.[2] A key enzyme responsible for the catabolism of this compound is monoamine oxidase (MAO), a flavoenzyme located on the outer mitochondrial membrane.[3] This technical guide provides a comprehensive overview of this compound metabolism with a primary focus on its degradation by the two MAO isoforms, MAO-A and MAO-B. We will delve into the kinetic properties of these enzymes, present detailed experimental protocols for their study, and visualize the core metabolic pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development targeting the serotonergic system.

The this compound Metabolic Pathway: From Synthesis to Degradation

The journey of this compound begins with the essential amino acid L-tryptophan, which is actively transported across the blood-brain barrier.[4] The synthesis of this compound is a two-step enzymatic process:

-

Hydroxylation: Tryptophan hydroxylase (TPH), the rate-limiting enzyme in this pathway, hydroxylates L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP).[3]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 5-HTP into this compound (5-HT).[4]

Once synthesized, this compound is packaged into synaptic vesicles for release into the synaptic cleft. Its signaling action is terminated by reuptake into the presynaptic neuron via the this compound transporter (SERT).[5] Following reuptake, cytosolic this compound is primarily degraded by monoamine oxidase.

The degradation of this compound by MAO is an oxidative deamination reaction that proceeds as follows:

-

Oxidative Deamination: MAO converts this compound to 5-hydroxyindoleacetaldehyde (5-HIAL).[1]

-

Oxidation: Aldehyde dehydrogenase (ALDH) further oxidizes 5-HIAL to the main inactive metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted.[6]

An alternative, though typically minor, metabolic route involves the reduction of 5-HIAL by aldehyde reductase (ALDR) to form 5-hydroxytryptophol (B1673987) (5-HTOL).[7]

Monoamine Oxidase Isoforms: MAO-A and MAO-B

Monoamine oxidase exists in two distinct isoforms, MAO-A and MAO-B, which are encoded by separate genes.[8] While they share approximately 70% amino acid identity, they exhibit different substrate specificities and inhibitor sensitivities.[9]

-

MAO-A: This isoform preferentially metabolizes this compound, norepinephrine, and epinephrine.[10] Its inhibition is a key mechanism of action for a class of antidepressant drugs.[10]

-

MAO-B: MAO-B has a higher affinity for phenylethylamine and benzylamine.[11] Dopamine (B1211576) is a substrate for both isoforms.[12] Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to preserve dopamine levels.[12]

The degradation of this compound is predominantly carried out by MAO-A due to its higher affinity for this substrate.[13]

Quantitative Data: Enzyme Kinetics

The efficiency and substrate preference of MAO-A and MAO-B can be quantified by their kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Human MAO-A for Various Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | 110 - 230 | 0.9 - 1.5 | 3,900 - 13,600 |

| Norepinephrine | 250 - 400 | 1.2 - 2.0 | 3,000 - 8,000 |

| Dopamine | 120 - 250 | 1.0 - 1.8 | 4,000 - 15,000 |

| Tyramine | 120 - 150 | 1.5 - 2.5 | 10,000 - 20,800 |

| Benzylamine | 800 - 1200 | 0.1 - 0.2 | 83 - 250 |

| Phenylethylamine | 150 - 250 | 0.8 - 1.2 | 3,200 - 8,000 |

Note: The kinetic values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions, such as pH, temperature, and enzyme preparation.

Table 2: Kinetic Parameters of Human MAO-B for Various Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | >5000 | - | - |

| Dopamine | 210 - 340 | 0.5 - 0.8 | 1,470 - 3,800 |

| Tyramine | 240 - 300 | 0.6 - 1.0 | 2,000 - 4,170 |

| Benzylamine | 100 - 200 | 1.0 - 1.5 | 5,000 - 15,000 |

| Phenylethylamine | 8 - 15 | 1.2 - 1.8 | 80,000 - 225,000 |

Note: The kinetic values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions. MAO-B has a very low affinity for this compound, making it a poor substrate.

Experimental Protocols

The study of this compound metabolism and MAO activity relies on a variety of robust experimental techniques. Below are detailed methodologies for three key assays.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for this compound and 5-HIAA Measurement

This method is highly sensitive and specific for the quantification of this compound and its primary metabolite, 5-HIAA, in biological samples such as brain tissue.[4][7]

Principle: The sample extract is injected into an HPLC system where the compounds are separated on a reverse-phase column. As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the electroactive compounds (this compound and 5-HIAA) to oxidize, generating a current that is proportional to their concentration.

Methodology:

-

Sample Preparation (Brain Tissue):

-

Dissect and weigh the brain tissue of interest on ice.

-

Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylthis compound).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

HPLC System: A standard HPLC system with a pump, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution, for example, 0.1 M sodium phosphate (B84403), 0.1 mM EDTA, 0.5 mM sodium octyl sulfate, and 10-15% methanol, adjusted to pH 3.0 with phosphoric acid. The mobile phase should be filtered and degassed.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Electrochemical Detector: Set the potential of the glassy carbon working electrode to +0.65 V to +0.85 V (versus an Ag/AgCl reference electrode).

-

Injection Volume: 20 µL.

-

Quantification: Create a standard curve with known concentrations of this compound and 5-HIAA. The concentration in the samples is determined by comparing their peak areas (normalized to the internal standard) to the standard curve.

-

Spectrophotometric Assay for MAO Activity using Kynuramine (B1673886)

This is a continuous and convenient assay for measuring MAO-A activity.[14]

Principle: Kynuramine is a non-fluorescent substrate for MAO-A. The oxidative deamination of kynuramine by MAO-A produces an unstable aldehyde that spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent product. The increase in fluorescence over time is directly proportional to the MAO-A activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Preparation: A source of MAO-A (e.g., human recombinant enzyme, mitochondrial fractions from tissue). Dilute the enzyme in assay buffer to the desired concentration.

-

Substrate Solution: Prepare a stock solution of kynuramine dihydrobromide in water. Dilute to the final working concentration (e.g., 50 µM) in assay buffer just before use.

-

Inhibitor (for control): A specific MAO-A inhibitor like clorgyline.

-

-

Assay Procedure:

-

Pipette 180 µL of the enzyme preparation into the wells of a 96-well black microplate.

-

For blank wells, use 180 µL of assay buffer without the enzyme.

-

To determine the specificity, pre-incubate some wells with an MAO-A inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence (excitation ~310 nm, emission ~400 nm) kinetically over a period of 15-30 minutes at 37°C.

-

Calculation: The rate of the reaction (change in fluorescence units per minute) is proportional to the MAO-A activity.

-

Radioenzymatic Assay for this compound

This is a highly sensitive method for measuring picogram quantities of this compound.[15]

Principle: This assay utilizes two enzymatic reactions. First, N-acetyltransferase acetylates this compound to N-acetylthis compound. Then, hydroxyindole-O-methyltransferase (HIOMT) transfers a tritiated methyl group from [3H]S-adenosyl methionine ([3H]SAM) to N-acetylthis compound to form [3H]melatonin. The amount of radiolabeled melatonin (B1676174) produced is directly proportional to the initial amount of this compound in the sample.

Methodology:

-

Sample Preparation:

-

Prepare tissue homogenates or biological fluids in a suitable buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine:

-

The sample containing this compound.

-

A buffer solution (e.g., sodium phosphate buffer, pH 7.9).

-

N-acetyltransferase.

-

Hydroxyindole-O-methyltransferase (HIOMT).

-

[3H]S-adenosyl methionine.

-

-

Incubate the mixture at 37°C for 20-30 minutes.

-

Stop the reaction by adding a borate (B1201080) buffer (pH 10).

-

-

Extraction and Quantification:

-

Extract the formed [3H]melatonin into an organic solvent (e.g., toluene (B28343) or a mixture of toluene and isoamyl alcohol).

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail to the vial.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculation: Compare the counts per minute (CPM) of the samples to a standard curve generated with known amounts of this compound.

-

Conclusion

The metabolism of this compound, particularly its degradation by monoamine oxidases A and B, is a critical area of research in neuroscience and drug development. Understanding the distinct roles and kinetic properties of the MAO isoforms provides a foundation for the rational design of selective inhibitors for the treatment of various neuropsychiatric disorders. The experimental protocols detailed in this guide offer robust and reliable methods for investigating the serotonergic system. Continued research in this field will undoubtedly lead to a deeper understanding of the complexities of this compound signaling and the development of more effective therapeutic interventions.

References

- 1. Monoamine oxidase activity in fish brain tissue [protocols.io]

- 2. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 9. Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

Formation of 5-Hydroxyindoleacetic Acid (5-HIAA): A Technical Guide to Serotonin Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter and peripheral hormone, undergoes extensive metabolism to regulate its physiological concentrations. The principal metabolic pathway culminates in the formation of 5-hydroxyindoleacetic acid (5-HIAA), the primary urinary metabolite. The quantification of 5-HIAA serves as a vital surrogate marker for in vivo this compound turnover. This technical guide provides an in-depth exploration of the biochemical cascade leading to 5-HIAA formation, detailed experimental protocols for its measurement, and a summary of relevant quantitative data for researchers in neuroscience and drug development.

Biochemical Pathway of this compound Catabolism

The conversion of this compound to 5-HIAA is a two-step enzymatic process that primarily occurs in the liver and within neurons.[1][2] This pathway is essential for terminating serotonergic signaling and preventing the accumulation of this compound.

Step 1: Oxidative Deamination of this compound The initial and rate-limiting step in this compound's degradation is the oxidative deamination of this compound to its intermediate, 5-hydroxyindoleacetaldehyde (5-HIAL).[1][3] This reaction is catalyzed by Monoamine Oxidase (MAO) , a flavoenzyme located on the outer membrane of mitochondria.[2][4][5] There are two main isoforms of MAO, MAO-A and MAO-B. This compound is preferentially metabolized by MAO-A .[4][6]

Step 2: Oxidation of 5-HIAL The aldehyde intermediate, 5-HIAL, is rapidly oxidized to the stable carboxylic acid metabolite, 5-hydroxyindoleacetic acid (5-HIAA). This reaction is catalyzed by the enzyme Aldehyde Dehydrogenase (ALDH) .[1][7][8] Following its formation, the water-soluble 5-HIAA is transported out of the cells and ultimately excreted by the kidneys into the urine.[1][2][9]

The diagram below illustrates the sequential enzymatic conversion of this compound to 5-HIAA.

Quantitative Data

The concentration of 5-HIAA in biological fluids is a critical indicator of systemic and central this compound turnover. Its measurement is particularly relevant in the diagnosis of this compound-producing neuroendocrine tumors (NETs), often called carcinoid tumors, which can cause a dramatic increase in 5-HIAA levels.[7][10]

Table 1: Reference Ranges for 5-HIAA in Human Biological Fluids

| Biological Matrix | Reference Range | Clinical Significance of Elevated Levels |

| 24-Hour Urine | 2 to 6 mg/24 hours[7] | Strong evidence for carcinoid tumor (>25 mg/24 hours)[7] |

| 0.0 - 14.9 mg/24 hours[11] | ||

| Cerebrospinal Fluid (CSF) | Varies with age and collection site | Low levels associated with impulsive and aggressive behavior[7][12] |

| Serum/Plasma | 35–123 nmol/L[13][14] | Alternative to 24-hour urine for NET diagnosis[9][15] |

Table 2: Performance Characteristics of 5-HIAA Analytical Methods

| Method | Sensitivity | Specificity | Key Advantages |

| LC-MS/MS | High (LOD ~10 nmol/L in serum)[16] | Very High | Superior specificity, wide dynamic range, fast run times[13][17] |

| HPLC-ECD | High | Good | Most common method, robust and reliable[18][19] |

| ELISA | Moderate (0.17 mg/L in urine)[20] | Moderate | High throughput, no complex instrumentation required[21] |

LOD: Limit of Detection

Experimental Protocols

Accurate quantification of 5-HIAA requires meticulous sample collection, preparation, and analysis. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.

Sample Collection and Handling

4.1.1 24-Hour Urine Collection (Gold Standard)

-

Patient Preparation: For 48-72 hours prior to and during collection, the patient must avoid this compound-rich foods (e.g., bananas, pineapple, walnuts, tomatoes) and certain medications (e.g., acetaminophen, MAO inhibitors) that can interfere with results.[7][11][22][23]

-

Collection: The patient voids and discards the first morning urine on day one.[11][24] All subsequent urine is collected for the next 24 hours in a single container.[24]

-

Preservation: The collection container must contain an acid preservative (e.g., 10-15 mL of 6 N HCl) to maintain a pH below 3.0, as 5-HIAA is unstable at alkaline pH.[9][25]

-

Storage: The container should be kept refrigerated or on ice during the collection period.[25] Upon receipt at the laboratory, the total volume is measured, the sample is mixed, and an aliquot is taken for analysis. Samples can be stored frozen.[11]

4.1.2 Plasma/Serum Collection

-

Collection: A single blood draw is required into an appropriate tube (e.g., EDTA for plasma, serum separator tube for serum).

-

Processing: The sample is centrifuged to separate plasma or serum, which is then transferred to a clean tube.

-

Storage: Samples should be stored frozen until analysis.

Analytical Methodologies

The workflow for a typical 5-HIAA analysis involves sample collection, preparation to remove interfering substances, and instrumental analysis.

4.2.1 Protocol for HPLC with Electrochemical Detection (HPLC-ECD) This is a widely used method for its sensitivity and reliability.[18][26]

-

Principle: Samples are injected into a high-performance liquid chromatography (HPLC) system. 5-HIAA is separated from other urinary components on a reversed-phase column and is then quantified by an electrochemical detector, which measures the current generated as the analyte is oxidized.

-

Instrumentation: Isocratic HPLC system, C18 reversed-phase analytical column, electrochemical detector.

-

Reagents: HPLC-grade mobile phase, perchloric acid, internal standard (e.g., 5-hydroxyindole-3-propionic acid).[19]

-

Sample Preparation:

-

Chromatography:

-

Detection: Set the electrochemical detector potential to approximately +0.60 V to +0.76 V.[19][27]

-

Quantification: Create a standard curve by running known concentrations of 5-HIAA. Calculate the concentration in patient samples by comparing the peak area ratio of 5-HIAA to the internal standard against the standard curve.

4.2.2 Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method offers the highest specificity and sensitivity.[17]

-

Principle: After chromatographic separation via HPLC, the sample eluent is ionized, and the mass spectrometer isolates and fragments the 5-HIAA precursor ion. Specific product ions are then detected and quantified, providing excellent specificity.

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

-

Reagents: LC-MS grade solvents (e.g., methanol (B129727), water with formic acid), deuterated 5-HIAA internal standard.[28]

-

Sample Preparation:

-

"Dilute-and-shoot" methods are common.[17]

-

To 100 µL of urine or plasma, add 100 µL of the deuterated internal standard solution in methanol to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g).

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

-

Utilize a rapid gradient elution on a C18 or similar column.

-

Set the mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions for 5-HIAA and its internal standard.

-

-

Quantification: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

4.2.3 Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a high-throughput method suitable for screening large numbers of samples.[21]

-

Principle: A competitive ELISA format is typically used.[20][21][29] 5-HIAA in the sample competes with a labeled (e.g., biotinylated) 5-HIAA for binding to a limited number of anti-5-HIAA antibody sites, often coated on a microtiter plate. The amount of bound labeled 5-HIAA is inversely proportional to the concentration of 5-HIAA in the sample.

-

Instrumentation: Microplate reader, orbital shaker.

-

Procedure (General):

-

Some kits may require a derivatization step (e.g., methylation) of the samples and standards.[20]

-

Pipette standards, controls, and prepared samples into the wells of the antibody-coated microplate.[21]

-

Add the biotinylated 5-HIAA conjugate to all wells.[21]

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.[21]

-

Wash the plate to remove unbound components.

-

Add a streptavidin-enzyme conjugate (e.g., HRP) and incubate.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB). The color development is stopped with an acid solution.

-

-

Quantification: Read the absorbance at the appropriate wavelength (e.g., 450 nm).[20] The concentration is determined by interpolating the sample absorbance from a standard curve, where absorbance is inversely proportional to the 5-HIAA concentration.

Logical Relationships and Clinical Significance

The measurement of 5-HIAA is a cornerstone in diagnosing and monitoring conditions related to altered this compound metabolism. Its primary clinical utility is in the management of neuroendocrine tumors, but it is also a valuable tool in psychiatric and neurological research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5-Hydroxyindoleacetic Acid | Rupa Health [rupahealth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Monoamine Oxidase A Decomposes this compound: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type A monoamine oxidase and this compound are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxyindoleacetic acid - Wikipedia [en.wikipedia.org]

- 8. gpnotebook.com [gpnotebook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. labcorp.com [labcorp.com]

- 12. Low brain this compound turnover rate (low CSF 5-HIAA) and impulsive violence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. interscienceinstitute.com [interscienceinstitute.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. acb.org.uk [acb.org.uk]

- 19. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. alpco.com [alpco.com]

- 21. novamedline.com [novamedline.com]

- 22. mayocliniclabs.com [mayocliniclabs.com]

- 23. cinj.org [cinj.org]

- 24. mskcc.org [mskcc.org]

- 25. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]

- 26. chromsystems.com [chromsystems.com]

- 27. teknokroma.es [teknokroma.es]

- 28. hpst.cz [hpst.cz]

- 29. 5-HIAA(5-Hydroxyindoleacetic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

serotonin signaling cascade in central nervous system neurons

An In-depth Technical Guide to the Serotonin Signaling Cascade in Central Nervous System Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, or 5-hydroxytryptamine (5-HT), is a phylogenetically ancient monoamine neurotransmitter that plays a critical regulatory role in a vast array of physiological functions within the central nervous system (CNS).[1][2] Synthesized in a limited number of neurons located in the raphe nuclei of the brainstem, its projections are widespread throughout the entire CNS.[1][2][3] This extensive innervation allows this compound to modulate mood, cognition, learning, memory, sleep, and appetite.[2][3][4] Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1][5]

The complexity of this compound's actions stems from the large family of distinct 5-HT receptors, which currently includes seven families (5-HT1 to 5-HT7).[3] With the exception of the 5-HT3 receptor, a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades.[3][6] This guide provides a detailed examination of these signaling pathways, presents key quantitative data for receptor interactions, outlines relevant experimental protocols, and explores the implications for therapeutic drug development.

This compound Metabolism: Synthesis, Release, and Inactivation

The lifecycle of this compound in a CNS neuron is a tightly regulated process involving synthesis from an essential amino acid, vesicular packaging, synaptic release, and termination of signal via reuptake and enzymatic degradation.

The synthesis of 5-HT in the brain begins with the essential amino acid L-tryptophan, which is transported from the blood into the neuron.[2][4] The process involves two key enzymatic steps:

-

Hydroxylation: Tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in the CNS, converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[1][3][4]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 5-HTP into this compound (5-HT).[3][4]

Once synthesized, vesicular monoamine transporters (VMAT) package 5-HT into synaptic vesicles.[2] Upon arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing 5-HT into the synaptic cleft. The signal is terminated primarily by the this compound transporter (SERT), which mediates the reuptake of 5-HT from the synapse back into the presynaptic neuron.[3][7][8] This transporter is a primary target for many antidepressant medications, such as selective this compound reuptake inhibitors (SSRIs).[3] Once back in the presynaptic terminal, 5-HT is either repackaged into vesicles or degraded by monoamine oxidase (MAO).[2]

Core Signaling Pathways

This compound exerts its influence by binding to distinct receptor subtypes, each preferentially coupling to specific heterotrimeric G-proteins (Gα, Gβ, Gγ) or, in the case of 5-HT3, by directly gating ion flux. The primary G-protein-mediated pathways are categorized by the Gα subunit involved: Gαs, Gαi/o, and Gαq/11.[6]

Gαs-Coupled Receptors (5-HT4, 5-HT6, 5-HT7)

Receptors of this family, upon agonist binding, activate the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[9][10] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.[9]

Gαi/o-Coupled Receptors (5-HT1, 5-HT5)

In contrast to the Gαs pathway, Gαi/o-coupled receptors are primarily inhibitory.[6] Agonist binding leads to the activation of the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] Additionally, the dissociated Gβγ subunits from Gαi/o proteins can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation leads to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Gαq/11-Coupled Receptors (5-HT2 Family)

The 5-HT2 family of receptors (5-HT2A, 5-HT2B, 5-HT2C) couple to Gαq/11 proteins.[6] Activation of this pathway stimulates the effector enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG remains in the membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates a wide range of cellular proteins, influencing processes like neurotransmitter release, ion channel activity, and gene expression.

Ligand-Gated Ion Channel (5-HT3 Receptor)

The 5-HT3 receptor is unique among this compound receptors as it is a non-selective cation channel, a member of the Cys-loop superfamily of ligand-gated ion channels.[2][3][11] It does not utilize G-proteins or second messengers.[2] Upon binding of this compound, the channel undergoes a conformational change, opening a pore permeable to sodium (Na+), potassium (K+), and calcium (Ca2+).[2] The resulting influx of positive ions causes rapid membrane depolarization, leading to a fast excitatory postsynaptic potential.

Quantitative Data Presentation

The interaction of ligands with this compound receptors is characterized by their binding affinity (Ki) and their functional potency (EC50) and efficacy (Emax).

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

This table summarizes the binding affinities of this compound and other key pharmacological tools for various human 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT | Reference |

| 5-MeO-MET | 19 ± 2 | 140 ± 10 | - | 1100 ± 100 | [12] |

| 5-MeO-DMT | 16 ± 1 | 110 ± 10 | - | 440 ± 20 | [12] |

| Sarpogrelate (B137540) | - | pKi 8.78 | - | - | [13] |

| Naftidrofuryl | - | pKi 7.38 | - | - | [13] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

Table 2: Functional Activity (EC50, nM) and Efficacy (Emax, %)

This table presents the potency (EC50, the concentration required to elicit 50% of the maximal response) and efficacy (Emax, the maximum response) for agonists at the 5-HT2A receptor, measured via calcium mobilization.

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |

| 5-MeO-MET | 5-HT2A | Calcium Mobilization | 15 ± 2 | 100 ± 4 | [12] |

| 5-MeO-DMT | 5-HT2A | Calcium Mobilization | 12 ± 1 | 100 ± 5 | [12] |

Table 3: Receptor Desensitization Kinetics

Desensitization is the process by which a receptor becomes less responsive to prolonged agonist exposure. This data shows the kinetics for two different signaling outputs from the 5-HT2C receptor.

| Response Pathway | Half-life (t1/2) of Desensitization | Reference |

| Arachidonic Acid (AA) Release | 1.3 min | [14] |

| Inositol Phosphate (IP) Accumulation | 6.9 min | [14] |

Experimental Protocols

Investigating the this compound signaling cascade requires a variety of specialized techniques. Below are detailed methodologies for key in vitro assays.

Protocol: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by a competitive unlabeled test compound.

Materials:

-

Cell membranes from cell lines expressing the target human 5-HT receptor (e.g., HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).[12]

-

Test compound (e.g., 5-MeO-MET).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

-

Non-specific binding agent: High concentration of an unlabeled ligand (e.g., 10 µM this compound).[12]

-

96-well filter plates and a microplate scintillation counter.[12]

Methodology:

-

Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound. For determining non-specific binding, add the high-concentration non-specific agent instead of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination & Washing: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.[12]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Protocol: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist at Gq-coupled receptors (like 5-HT2A) by detecting changes in intracellular calcium.[12]

Objective: To quantify the potency and efficacy of a test compound by measuring agonist-induced increases in intracellular Ca2+.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the target Gq-coupled receptor (e.g., human 5-HT2A).[12]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[12]

-

Test compound.

-

Fluorescence plate reader with an integrated liquid handling system.

Methodology:

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the assay buffer containing the calcium-sensitive dye. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the cells to take up the dye.

-

Washing: Gently wash the cells with the assay buffer to remove any excess extracellular dye.

-

Measurement: Place the plate into the fluorescence reader. Record a baseline fluorescence reading.

-

Compound Addition: Use the integrated liquid handler to add varying concentrations of the test compound to the wells.

-

Signal Detection: Immediately after compound addition, continuously measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular Ca2+.[15]

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol: cAMP Assay

This assay measures the modulation of adenylyl cyclase activity by Gs- or Gi-coupled receptors.

Objective: To quantify changes in intracellular cAMP levels following receptor activation or inhibition.

Materials:

-

Cell line expressing the target Gs- or Gi-coupled receptor.

-

Test compound (agonist or antagonist).

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

-

A commercial cAMP detection kit (e.g., AlphaScreen, FRET-based biosensors).[9][10]

-